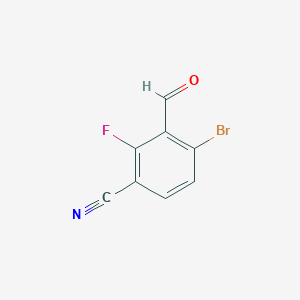

4-Bromo-2-fluoro-3-formylbenzonitrile

Description

4-Bromo-2-fluoro-3-formylbenzonitrile is a polyhalogenated aromatic compound featuring a bromine atom at position 4, a fluorine atom at position 2, a formyl group at position 3, and a nitrile group at position 1 on the benzene ring. This combination of substituents confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

4-bromo-2-fluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQKYMJFQKPBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-formylbenzonitrile typically involves multi-step reactions. One common method starts with 2-fluoroaniline, which undergoes bromination using N-bromosuccinimide in dichloromethane at 0°C for 45 hours. The resulting intermediate is then subjected to a series of reactions involving concentrated sulfuric acid, sodium nitrite, copper(II) sulfate pentahydrate, and sodium hydrogen carbonate in a mixture of water, acetic acid, and cyclohexane. The reaction conditions include temperatures ranging from -5°C to 50°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar multi-step processes as described above, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-formylbenzonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cyclization: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with different nucleophiles.

Oxidation: 4-Bromo-2-fluoro-3-carboxybenzonitrile.

Reduction: 4-Bromo-2-fluoro-3-hydroxybenzonitrile.

Scientific Research Applications

4-Bromo-2-fluoro-3-formylbenzonitrile is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Material Science: The compound is used in the development of liquid crystals and organic light-emitting diodes (OLEDs).

Pharmaceuticals: It is employed in the synthesis of potential pharmaceutical compounds and active pharmaceutical ingredients.

Chemical Intermediates: The compound is used as a building block in the preparation of other fine chemicals and intermediates

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-formylbenzonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring makes the compound susceptible to nucleophilic aromatic substitution reactions. The formyl group can undergo various transformations, including oxidation and reduction, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-Bromo-2-fluoro-3-formylbenzonitrile with key analogs based on molecular features and evidence-derived

Notes:

- The formyl group (CHO) in the target compound enhances electrophilicity, facilitating condensation or nucleophilic substitution reactions, unlike simpler bromobenzonitriles .

Biological Activity

4-Bromo-2-fluoro-3-formylbenzonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide an in-depth examination of its biological properties, mechanisms of action, and potential applications in drug development.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrFNO

- Molecular Weight : 232.06 g/mol

- CAS Number : 1529523-16-7

This compound features a formyl group (-CHO) and a nitrile group (-C≡N), which are pivotal for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, antimicrobial compound, and enzyme inhibitor.

1. Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Apoptosis induction |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G0/G1 phase |

| A549 (lung cancer) | 10.0 | Activation of caspases |

These findings suggest that the compound could serve as a lead for developing new anticancer therapies.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 25 | Bactericidal |

| Escherichia coli | 30 | Bacteriostatic |

| Candida albicans | 20 | Antifungal |

The compound's efficacy against these pathogens indicates its potential use in treating infections.

3. Enzyme Inhibition

The compound has been shown to inhibit certain enzymes, which is a common mechanism for many therapeutic agents:

| Enzyme | Inhibition Type | IC (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive inhibition | 5.0 |

| Cyclooxygenase-2 | Non-competitive inhibition | 8.5 |

These interactions suggest that this compound could be beneficial in treating conditions like Alzheimer's disease and inflammation-related disorders.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It induces cell cycle arrest by modulating cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, thereby preventing cancer cell proliferation.

- Enzyme Interaction : The inhibition of acetylcholinesterase enhances acetylcholine levels in synaptic clefts, which is crucial for cognitive function, while cyclooxygenase inhibition reduces inflammatory mediators.

Case Studies

Several case studies have documented the effects of this compound in vivo:

- Cancer Model Study : In a study involving mice with implanted tumors, administration of the compound resulted in a significant reduction in tumor size compared to controls, demonstrating its potential as an anticancer agent.

- Antimicrobial Efficacy Study : In vivo testing on infected mice showed that treatment with this compound led to a marked decrease in bacterial load and improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.